molecular formula C7H10Cl2N2 B13480594 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride

5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride

Cat. No.: B13480594
M. Wt: 193.07 g/mol
InChI Key: DMGJDPAHAKBUHB-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-cyclopropyl-1H-pyrazole. The reaction is carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    5-(bromomethyl)-1-cyclopropyl-1H-pyrazole: Similar structure but with a bromomethyl group, which may have different reactivity and biological activity.

    5-(hydroxymethyl)-1-cyclopropyl-1H-pyrazole: Contains a hydroxymethyl group instead of chloromethyl, leading to different chemical properties and reactivity.

Uniqueness

5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is unique due to its specific reactivity profile, particularly in substitution reactions. The presence of the chloromethyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C6_6H8_8ClN3_3, with a molecular weight of approximately 161.6 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number [Not available]
Molecular Formula C6_6H8_8ClN3_3
Molecular Weight 161.6 g/mol
Purity >95%

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to various physiological effects. The specific pathways involved in its action are still under investigation, but preliminary studies suggest potential interactions with key signaling pathways involved in inflammation and cellular proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Potential : Early-stage research indicates that it may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, finding significant inhibition against Gram-positive and Gram-negative bacteria. The study reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL for the compound against Staphylococcus aureus.
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced TNF-alpha levels in macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Study : In a preliminary screening on cancer cell lines, this compound showed cytotoxicity with an IC50 value of 15 µM against A549 lung cancer cells.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

5-(chloromethyl)-1-cyclopropylpyrazole;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c8-5-7-3-4-9-10(7)6-1-2-6;/h3-4,6H,1-2,5H2;1H

InChI Key

DMGJDPAHAKBUHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=CC=N2)CCl.Cl

Origin of Product

United States

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